

Physical properties of 3,4-Dimethoxybenzenethiol

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Compound of Interest

Compound Name: 3,4-Dimethoxythiophenol

Cat. No.: B1295218

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An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxybenzenethiol

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dimethoxybenzenethiol (CAS No. 700-96-9), a sulfur-containing organic compound with applications in chemical synthesis and research. This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of its physical data, detailed experimental protocols for property determination, and a logical workflow for its characterization.

Core Physical Properties

The fundamental physical characteristics of 3,4-Dimethoxybenzenethiol are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 1: General and Physical Properties of 3,4-Dimethoxybenzenethiol

Property	Value
Molecular Formula	C ₈ H ₁₀ O ₂ S[1][2][3][4]
Molecular Weight	170.23 g/mol [2][4][5]
Appearance	Colorless to light yellow Solid-Liquid Mixture[6]
Melting Point	99-100 °C[6]
Boiling Point	262.9 ± 20.0 °C at 760 mmHg[1]
162 °C at 25 mmHg[6]	
Density	1.175 g/mL at 25 °C[4][5][6]
1.1 ± 0.1 g/cm ³ [1]	
Refractive Index (n _{20/D})	1.591[4][5][6]
Flash Point	>113 °C (>235 °F)[3]
Solubility	Information not readily available, but likely soluble in organic solvents.
pKa	6.52 ± 0.10 (Predicted)[6]
LogP	2.38[1]

Table 2: Chemical Identifiers and Safety Information

Identifier/Information	Value
CAS Number	700-96-9[2][3][4][5]
Synonyms	3,4-Dimethoxythiophenol, 4-Mercaptoveratrole[3][6]
InChI Key	MTKAJLNGIVXZIS-UHFFFAOYSA-N[3][4][5]
SMILES	<chem>COc1ccc(S)cc1OC</chem> [4][5]
Hazard Pictogram	GHS07 (Exclamation mark)[5]
Signal Word	Warning[5]
Hazard Statement	H302 (Harmful if swallowed)[5]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of an organic compound like 3,4-Dimethoxybenzenethiol are outlined below. These represent standard laboratory procedures.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of the purity of a solid compound. Pure crystalline solids typically exhibit a sharp melting range.

Methodology:

- **Sample Preparation:** A small amount of the dry, finely powdered 3,4-Dimethoxybenzenethiol is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with mineral oil or a digital melting point device).
- **Heating:** The apparatus is heated gradually. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.

- **Observation:** The temperature at which the first drop of liquid appears (T_1) and the temperature at which the last solid crystal melts (T_2) are recorded. The melting point is reported as the range T_1 - T_2 .

Boiling Point Determination (Micro Method)

For determining the boiling point of a small quantity of liquid, a micro-boiling point determination is suitable.

Methodology:

- **Sample Preparation:** A small volume (a few milliliters) of the liquid sample is placed into a small test tube or a fusion tube.
- **Capillary Inversion:** A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.
- **Heating:** The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube). The heating should be slow and steady.
- **Observation:** As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.

Methodology:

- **Mass of Empty Pycnometer:** A clean and dry pycnometer is weighed accurately (m_1).
- **Mass of Pycnometer with Sample:** The pycnometer is filled with 3,4-Dimethoxybenzenethiol, ensuring no air bubbles are trapped, and weighed again (m_2). The temperature of the sample is recorded.

- **Mass of Pycnometer with a Reference Liquid:** The pycnometer is emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed (m_3).
- **Calculation:** The density of the sample (ρ_{sample}) is calculated using the following formula:
$$\rho_{\text{sample}} = [(m_2 - m_1) / (m_3 - m_1)] * \rho_{\text{reference}}$$

Refractive Index Measurement (Abbe Refractometer)

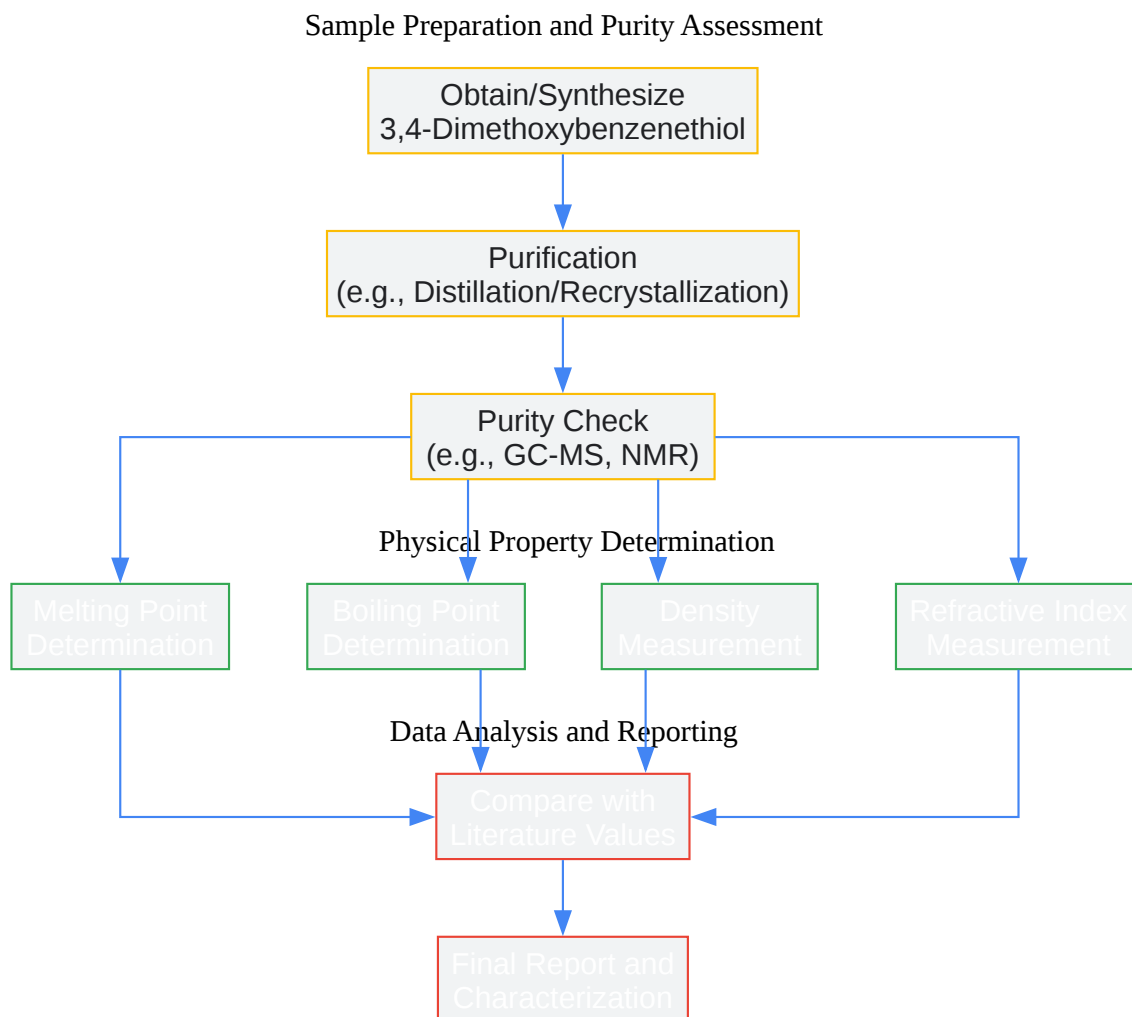
The refractive index is a measure of how much light bends when it passes through a substance and is a characteristic property.

Methodology:

- **Calibration:** The Abbe refractometer is calibrated using a standard liquid with a known refractive index.
- **Sample Application:** A few drops of 3,4-Dimethoxybenzenethiol are placed on the prism of the refractometer.
- **Measurement:** The prisms are closed, and the light source is adjusted. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- **Reading:** The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded and reported.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a chemical compound such as 3,4-Dimethoxybenzenethiol.



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Caption: Logical workflow for the experimental characterization of a chemical compound.

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